molecular formula C16H20FN3O B6084014 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one

6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one

Katalognummer B6084014
Molekulargewicht: 289.35 g/mol
InChI-Schlüssel: WJKDWVDTWDPEBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one, also known as MPQ, is a quinazolinone derivative that has been extensively studied for its potential therapeutic applications in various medical fields. The compound has shown promising results in scientific research, particularly in the areas of pain management and addiction treatment. In

Wirkmechanismus

The exact mechanism of action of 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one is not fully understood, but it is believed to act as a partial agonist at the mu-opioid receptor and as an antagonist at the kappa-opioid receptor. This dual action is thought to contribute to its analgesic and anti-addictive properties. 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one has also been found to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one has been found to have a range of biochemical and physiological effects. In addition to its analgesic and anti-addictive properties, 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one has been shown to have anti-inflammatory and neuroprotective effects. Studies have also suggested that 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one may have potential as a treatment for depression and anxiety, although further research is needed to confirm these findings.

Vorteile Und Einschränkungen Für Laborexperimente

6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a well-established synthesis method. 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one has also been extensively studied, with a large body of scientific research supporting its potential therapeutic applications. However, there are also some limitations to using 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one in laboratory experiments. The compound has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one has not been approved for clinical use, which may limit its potential for translation into medical practice.

Zukünftige Richtungen

There are several future directions for research on 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one. One area of interest is the development of more potent and selective analogs of 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one that could have improved therapeutic properties. Another area of research is the investigation of 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one's potential use in the treatment of other medical conditions, such as neuropathic pain and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one and its effects on other neurotransmitter systems. Overall, the potential therapeutic applications of 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one make it an exciting area of research with many promising avenues for future investigation.

Synthesemethoden

The synthesis of 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one involves a multi-step process that includes the reaction of 2-(1-methylpiperidin-2-yl)ethanamine with 6-fluoro-4-hydroxyquinazoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The product is then purified by column chromatography to obtain pure 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one. The synthesis method has been optimized to achieve high yields and purity, making 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one readily available for scientific research.

Wissenschaftliche Forschungsanwendungen

6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one has been studied extensively for its potential therapeutic applications in various medical fields. The compound has shown promising results in scientific research, particularly in the areas of pain management and addiction treatment. 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one has been found to be a potent analgesic, with studies showing that it can effectively reduce pain without causing significant side effects. 6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one has also been studied for its potential use in the treatment of opioid addiction, as it has been found to reduce opioid withdrawal symptoms and cravings.

Eigenschaften

IUPAC Name

6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O/c1-19-8-3-2-4-13(19)7-9-20-11-18-15-6-5-12(17)10-14(15)16(20)21/h5-6,10-11,13H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKDWVDTWDPEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN2C=NC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.